molecular formula C20H12Br2 B2536251 9,10-Dibromo-2-phenylanthracene CAS No. 929103-26-4

9,10-Dibromo-2-phenylanthracene

Cat. No.: B2536251
CAS No.: 929103-26-4
M. Wt: 412.124
InChI Key: JBYBLHYEVCYGME-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-phenylanthracene: is an organic compound with the molecular formula C20H12Br2 . It is a derivative of anthracene, where two bromine atoms are substituted at the 9 and 10 positions, and a phenyl group is attached at the 2 position. This compound is known for its unique photophysical properties and is used in various scientific research applications .

Mechanism of Action

For a comprehensive understanding of the mechanism of action of 9,10-Dibromo-2-phenylanthracene, further research would be necessary. This could involve experimental studies to identify its molecular targets, investigate its interactions with these targets, and understand the biochemical pathways it affects. Additionally, pharmacokinetic studies would be needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s effects at the molecular and cellular levels would need to be studied, and the influence of environmental factors on its action, efficacy, and stability would also need to be considered.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-phenylanthracene typically involves the bromination of 2-phenylanthracene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve refluxing the mixture to ensure complete bromination at the 9 and 10 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dibromo-2-phenylanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form 2-phenylanthracene.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 9,10-disubstituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 2-phenylanthracene.

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.

    9,10-Dibromoanthracene: Similar in structure but lacks the phenyl group at the 2 position.

    2-Phenylanthracene: Lacks the bromine atoms at the 9 and 10 positions.

Uniqueness: 9,10-Dibromo-2-phenylanthracene is unique due to the combination of bromine atoms and a phenyl group, which imparts distinct photophysical properties. This makes it a valuable compound in the study of photophysical processes and the development of optoelectronic materials .

Properties

IUPAC Name

9,10-dibromo-2-phenylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYBLHYEVCYGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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